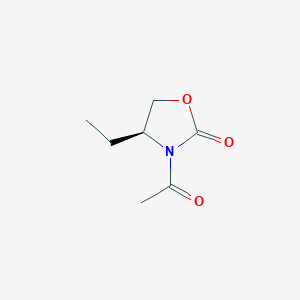
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with an acylating agent, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce secondary alcohols or primary amines.
科学的研究の応用
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound serves as a model substrate in enzymatic studies and as a probe in biochemical assays.
Medicine: It is investigated for its potential as an antibiotic and as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.
作用機序
The mechanism of action of (4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The compound’s chiral nature allows for selective binding to target enzymes or receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
- (4S)-3-Acetyl-4-methyl-1,3-oxazolidin-2-one
- (4S)-3-Acetyl-4-isopropyl-1,3-oxazolidin-2-one
- (4S)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one
Uniqueness
(4S)-3-Acetyl-4-ethyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of an ethyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as a selective enzyme inhibitor highlight its significance compared to similar compounds.
特性
CAS番号 |
71005-79-3 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(4S)-3-acetyl-4-ethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-3-6-4-11-7(10)8(6)5(2)9/h6H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
PWOGNRMFNNLQKF-LURJTMIESA-N |
異性体SMILES |
CC[C@H]1COC(=O)N1C(=O)C |
正規SMILES |
CCC1COC(=O)N1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
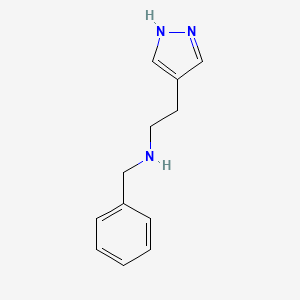
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
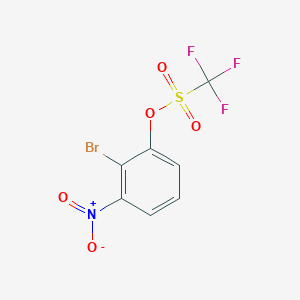
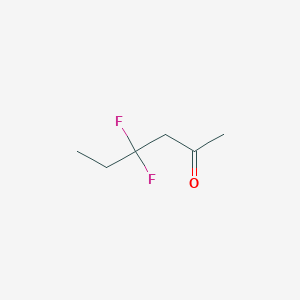
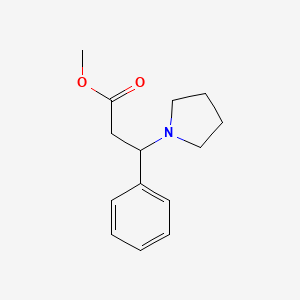
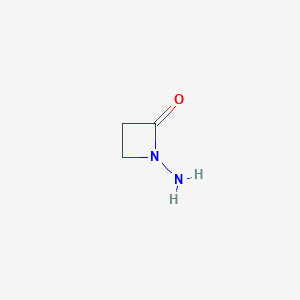
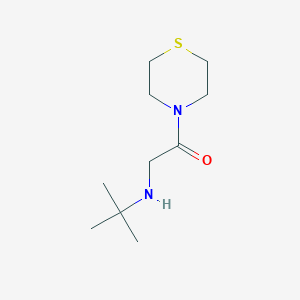
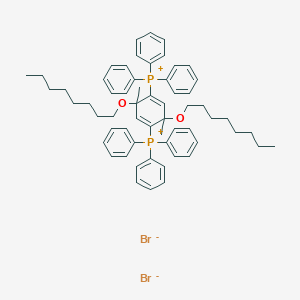
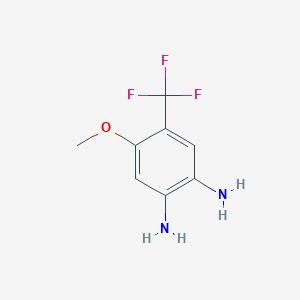
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

